molecular formula C10H17NO3 B2403047 (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol CAS No. 2253629-55-7

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol

Cat. No.: B2403047
CAS No.: 2253629-55-7
M. Wt: 199.25
InChI Key: MWOLQRWYDUJRBE-UHFFFAOYSA-N
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Description

“(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol” is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25. It is related to the class of compounds known as 2-oxabicyclo[2.1.1]hexanes .


Synthesis Analysis

The synthesis of compounds like “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol” involves the use of saturated bioisosteres of the ortho-substituted phenyl ring . These bioisosteres have been developed to improve the physicochemical properties of the compounds . The synthesis process often involves iodocyclization reactions .


Molecular Structure Analysis

The molecular structure of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol” is characterized by a spirocyclic structure, which is a common feature in 2-oxabicyclo[2.1.1]hexanes . This structure is similar to the ortho-substituted phenyl ring found in many drugs and agrochemicals .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Kirmse and Mrotzeck (1988) explored the synthesis of 2-oxabicyclo[2.1.1]hexane and its derivatives, contributing to the understanding of the compound's structure and potential chemical behaviors (Kirmse & Mrotzeck, 1988).
    • Stevens and Kimpe (1996) developed methods for synthesizing 2-azabicyclo[2.1.1]hexanes, which are structurally related to (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol. This research provides insight into similar compounds' synthesis and potential applications (Stevens & Kimpe, 1996).
  • Chemical Reactions and Properties :

    • Lescop, Mevellec, and Huet (2001) achieved an efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system, which is closely related to the compound . This study aids in understanding its reactivity and potential for chemical modification (Lescop, Mevellec, & Huet, 2001).
    • Yashin and colleagues (2015) worked on synthesizing conformationally rigid spirane analogues of γ-aminobutyric acid, which includes structures similar to the compound . Their work expands the knowledge of these compounds' synthetic routes and applications (Yashin et al., 2015).
  • Potential Applications in Medicinal Chemistry :

    • The synthesis of functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles by Filatov and colleagues (2017) indicates a potential route to biologically active compounds, demonstrating the broader applicability of compounds related to this compound in medicinal chemistry (Filatov et al., 2017).

Future Directions

The future directions for research on “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-1-yl)methanol” and related compounds could involve further exploration of their use as bioisosteres in bioactive compounds . This could lead to the development of novel structures with improved physicochemical profiles .

Properties

IUPAC Name

(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c11-9-5-8(6-9,7-12)14-10(9)1-3-13-4-2-10/h12H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOLQRWYDUJRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3(CC(C3)(O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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